(2-Chloro-4-methoxyphenyl)acetaldehyde

Description

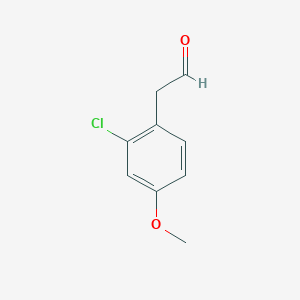

(2-Chloro-4-methoxyphenyl)acetaldehyde is an aromatic aldehyde derivative characterized by a chloro substituent at the 2-position and a methoxy group at the 4-position of the phenyl ring, attached to an acetaldehyde moiety. This compound is of interest in organic synthesis due to its reactive aldehyde group and the electronic effects imparted by its substituents.

Key properties (inferred from analogs):

Properties

IUPAC Name |

2-(2-chloro-4-methoxyphenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,5-6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJIVHKDIKGFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloro-4-methoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the desired aldehyde. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Another method involves the Vilsmeier-Haack reaction, where 2-chloro-4-methoxybenzaldehyde is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the corresponding chloroacetaldehyde derivative.

Industrial Production Methods

On an industrial scale, this compound can be produced using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: (2-Chloro-4-methoxyphenyl)acetic acid.

Reduction: (2-Chloro-4-methoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-4-methoxyphenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Chloro-4-methoxyphenyl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The chlorine and methoxy substituents can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Chlorophenylacetaldehyde Derivatives

The positional isomerism of chloro substituents significantly impacts physical and chemical properties. Key comparisons include:

Key Findings :

- Boiling Points : Chlorophenylacetaldehydes with substituents on the aromatic ring (e.g., 2-, 3-, or 4-chloro) exhibit similar boiling points due to comparable molecular weights and polarities. In contrast, 2-chloro-2-phenylacetaldehyde, with the chloro group on the aldehyde chain, has a lower boiling point due to reduced molecular symmetry and intermolecular forces .

- GC Retention Times : Analogs with chloro on the phenyl ring (e.g., 3- and 4-chloro) elute later (6.7–6.8 min) than 2-chloro-2-phenylacetaldehyde (6.2 min), reflecting differences in volatility and column interaction .

Fluoro-Methoxy Analog: 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde

This compound (CAS 1260831-36-4) shares structural similarities but substitutes chlorine with fluorine:

Simple Aldehydes: Acetaldehyde and Malonaldehyde

While simpler in structure, these compounds highlight foundational aldehyde chemistry:

Key Differences :

- Stability : The aromatic substituents in this compound reduce volatility and enhance stability compared to acetaldehyde, making it more suitable for controlled synthetic reactions.

- Toxicity: Acetaldehyde is a known carcinogen and indoor pollutant , whereas the toxicity of the chloro-methoxy derivative remains understudied but likely varies due to structural modifications.

Biological Activity

(2-Chloro-4-methoxyphenyl)acetaldehyde, an organic compound with the molecular formula C9H9ClO2, is a derivative of acetaldehyde characterized by the presence of a chloro and a methoxy group on a phenyl ring. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Lipoxygenase Inhibition

Research indicates that this compound exhibits significant biological activity as a lipoxygenase inhibitor . Lipoxygenases are enzymes that catalyze the oxidation of fatty acids, leading to the production of leukotrienes, which are involved in inflammatory responses. Inhibition of these enzymes can have therapeutic benefits in treating inflammatory diseases.

A study demonstrated that derivatives of this compound showed moderate inhibition against lipoxygenase enzymes, suggesting potential applications in anti-inflammatory therapies .

Antimicrobial Properties

Additionally, this compound has been evaluated for its antimicrobial properties . It has shown effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent. Further studies are necessary to explore its efficacy against specific pathogens and to understand the mechanisms behind its antimicrobial action.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| 2-Chloro-N-(2-methoxyphenyl)acetamide | CHClNO | 0.84 | Contains an amide functional group |

| N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide | CHClNO | 0.84 | Contains amino and ether functionalities |

| N-(2-Amino-4-methoxyphenyl)acetamide | CHClNO | 0.77 | Features amino substitution on the aromatic ring |

| 7-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one | CHClNO | 0.76 | Incorporates a heterocyclic structure |

This table illustrates how modifications to the structure can lead to varying biological activities and chemical properties.

Case Studies

- Anti-inflammatory Activity : A study focused on the synthesis and evaluation of this compound derivatives for their lipoxygenase inhibitory activity. The results indicated that certain modifications to the phenyl ring enhanced inhibitory potency, opening avenues for developing new anti-inflammatory drugs .

- Antimicrobial Efficacy : Another research effort investigated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated promising results, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential role in developing new antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.